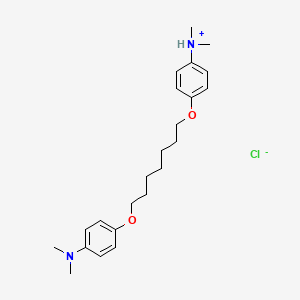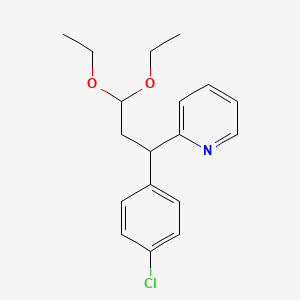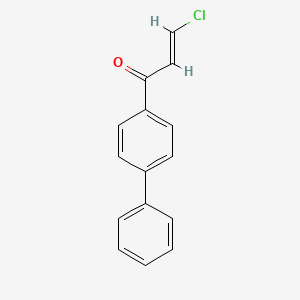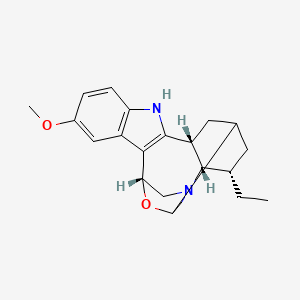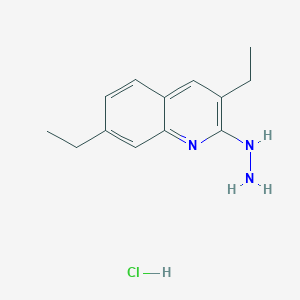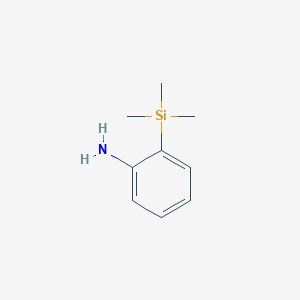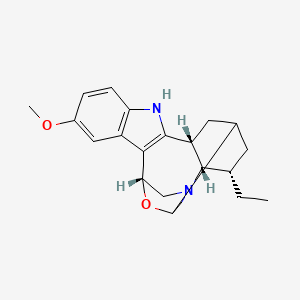
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4168 This compound is characterized by the presence of a tetrahydro-6-oxo-2H-pyran ring attached to a propenal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- involves several steps. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Piperidine, pyridine.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid: This compound shares a similar pyran ring structure but differs in its functional groups and overall molecular structure.
Tetrahydropyran: A simpler compound with a six-membered ring containing one oxygen atom, commonly used as a protecting group in organic synthesis.
Uniqueness
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a propenal group with a tetrahydro-6-oxo-2H-pyran ring makes it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
77803-32-8 |
|---|---|
Molekularformel |
C20H24N2O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(1R,11R,15S,16S)-15-ethyl-5-methoxy-19-oxa-9,17-diazahexacyclo[15.2.1.02,10.03,8.011,16.013,18]icosa-2(10),3(8),4,6-tetraene |
InChI |
InChI=1S/C20H24N2O2/c1-3-10-6-11-7-14-18-17(16-9-22(19(10)14)20(11)24-16)13-8-12(23-2)4-5-15(13)21-18/h4-5,8,10-11,14,16,19-21H,3,6-7,9H2,1-2H3/t10-,11?,14-,16-,19-,20?/m0/s1 |
InChI-Schlüssel |
ILSHZBBCUVHNDX-MTWNFWRLSA-N |
Isomerische SMILES |
CC[C@H]1CC2C[C@@H]3[C@H]1N4C2O[C@@H](C4)C5=C3NC6=C5C=C(C=C6)OC |
Kanonische SMILES |
CCC1CC2CC3C1N4C2OC(C4)C5=C3NC6=C5C=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13755557.png)
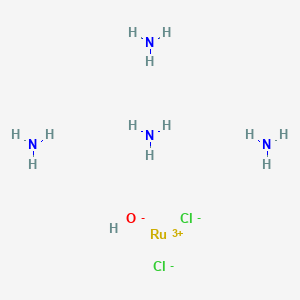
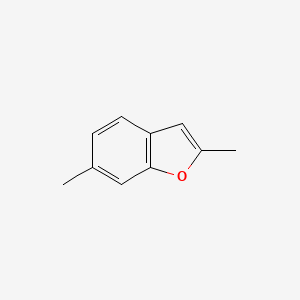
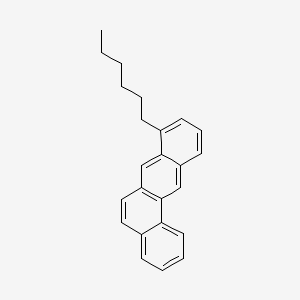
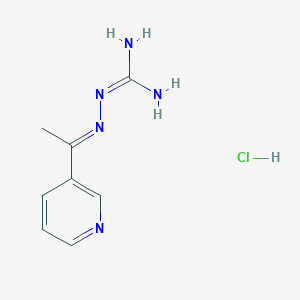
![3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol](/img/structure/B13755571.png)
